molecular formula C39H56O3 B186715 (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol CAS No. 162870-36-2

(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol

Cat. No.: B186715
CAS No.: 162870-36-2
M. Wt: 572.9 g/mol
InChI Key: HCJINDBBYTZKEV-UHFFFAOYSA-N
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Description

(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol is a synthetic compound with a molecular formula of C39H56O3 and a molecular weight of 572.88 g/mol. This compound is known for its utility in research, particularly in the fields of chemistry and biochemistry. It is characterized by its complex structure, which includes a hexadecyl group, a methoxy group, and a triphenylmethyl group attached to a glycerol backbone.

Preparation Methods

The synthesis of (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol involves several steps One common method includes the alkylation of glycerol derivativesThe final step involves the attachment of the triphenylmethyl group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and protection steps.

Chemical Reactions Analysis

(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylmethyl group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes, including cell death and autophagy.

    Medicine: Research has explored its potential as an antitumor agent, particularly in the context of glycosylated antitumor ether lipids.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol involves its interaction with cellular membranes. It has been shown to induce cell death through lysosomal membrane permeabilization, leading to the release of hydrolases into the cytosol . This process is independent of autophagy and caspase activation, making it a unique compound in the study of cell death mechanisms .

Comparison with Similar Compounds

(+/-)1-O-Hexadecyl-2-O-methyl-3-O-(triphenylmethyl)glycerol can be compared to other glycosylated antitumor ether lipids, such as:

    1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3, edelfosine): Known for its antitumor properties.

    1-O-Hexadecyl-2-O-methyl-3-O-(2’-acetamido-2’-deoxy-β-D-glucopyranosyl)-sn-glycerol: Studied for its effects on autophagy and cell death.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its ability to induce cell death through lysosomal membrane permeabilization .

Properties

IUPAC Name

[(3-hexadecoxy-2-methoxypropoxy)-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-41-33-38(40-2)34-42-39(35-26-19-16-20-27-35,36-28-21-17-22-29-36)37-30-23-18-24-31-37/h16-24,26-31,38H,3-15,25,32-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJINDBBYTZKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556801
Record name 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162870-36-2
Record name 1,1',1''-{[3-(Hexadecyloxy)-2-methoxypropoxy]methanetriyl}tribenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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